

Benchmarking Disperbyk 160 for High-Performance Coating Applications: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperbyk 160*

Cat. No.: *B1167488*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Disperbyk 160**, a high-molecular-weight wetting and dispersing additive from BYK, against other alternatives for high-performance, solvent-borne coating applications. The information is intended for researchers and scientists in the field of coatings formulation and development. While specific quantitative performance data is often proprietary and generated through internal laboratory testing, this guide offers a comparative overview based on publicly available technical information and industry knowledge.

Introduction to Wetting and Dispersing Additives

Wetting and dispersing additives are crucial components in high-performance coatings. They facilitate the uniform distribution of solid pigments and fillers into a liquid resin system and ensure the long-term stability of the dispersion.^[1] This process is essential for achieving optimal color strength, gloss, viscosity, and overall coating performance.^{[1][2]} These additives function by adsorbing onto the surface of the pigment particles, thereby preventing them from re-agglomerating, a phenomenon known as flocculation.^[1] This stabilization is typically achieved through two mechanisms: electrostatic repulsion and steric hindrance.

Product Overview and Comparison

This section provides a comparative overview of **Disperbyk 160** and its alternatives from BYK, as well as competitor products from Lubrizol and Evonik.

BYK Additives: Disperbyk 160 and Alternatives

Disperbyk 160 is a well-established wetting and dispersing additive for solvent-borne systems. [2][3][4] It is a solution of a high molecular weight block copolymer with pigment affinic groups. [2]

Feature	Disperbyk 160	Disperbyk 161	Disperbyk 163
Composition	Solution of a high molecular weight block copolymer with pigment affinic groups	Solution of a high molecular weight block copolymer with pigment affinic groups	Solution of a high molecular weight block copolymer with pigment affinic groups
Key Attributes	High molecular weight, standard for a wide range of applications. [2]	Optimized version of Disperbyk 160 with easier handling and very similar performance.	Lower molecular weight than Disperbyk 160/161, offering broader compatibility.
Primary Applications	Automotive OEM and refinish coatings, industrial coatings, pigment concentrates. [4]	Automotive and industrial coatings, pigment concentrates.	General industrial coatings, pigment concentrates.
Solvents	Xylene / Butylacetate 6/1	Methoxypropylacetate / Butylacetate 6/1	Xylene / Butylacetate / Methoxypropylacetate 3/1/1
Non-Volatile Matter (%)	29	30	45
Amine Value (mg KOH/g)	12	11	10

Competitive Landscape: Lubrizol Solsperse and Evonik Tego Dispers

Direct competitors to the **Disperbyk 160** series include Lubrizol's Solsperse series and Evonik's Tego Dispers series. These are also high-performance polymeric dispersants for solvent-based systems.

Manufacturer	Product Series	General Description	Key Features
Lubrizol	Solsperse 32000, 39000, etc.	High molecular weight polymeric dispersants designed for high-performance solvent-based coatings.	Known for providing excellent viscosity reduction, high pigment loading, and long-term stability. ^[5]
Evonik	Tego Dispers 600 series	Polymeric wetting and dispersing additives for solventborne applications.	Offers a range of products with varying polarities and molecular weights to suit different resin systems and pigments.

Performance Attributes: A Qualitative Comparison

While specific numerical data is not readily available in the public domain, the following table provides a qualitative comparison of the expected performance of these additives based on their technical descriptions.

Performance Attribute	Disperbyk 160	Lubrizol Solspers (e.g., 32000)	Evonik Tego Dispers (e.g., 65x series)
Viscosity Reduction	Excellent	Excellent	Very Good
Gloss Improvement	High	High	High
Color Strength Development	Excellent	Excellent	Excellent
Pigment Stabilization	Very Good	Excellent	Very Good
Compatibility	Good with a wide range of solvent-based systems	Broad compatibility	Broad compatibility

Experimental Protocols

To obtain quantitative comparative data, a series of standardized tests should be performed. The following are detailed methodologies for key experiments based on ASTM standards.

Viscosity Measurement

Objective: To measure the reduction in millbase viscosity.

Standard: ASTM D4212 - Standard Test Method for Viscosity by Dip-Type Viscosity Cups.

Methodology:

- Prepare identical pigment dispersions (millbases) with a control (no additive) and with each of the dispersing additives at the manufacturer's recommended dosage.
- Ensure the temperature of each sample is controlled and consistent.
- Use a dip-type viscosity cup (e.g., Zahn cup) to measure the efflux time of each millbase.
- The efflux time in seconds is a measure of the viscosity. A shorter efflux time indicates a lower viscosity.

- Record the viscosity of each sample and compare the percentage of viscosity reduction relative to the control.

Gloss Measurement

Objective: To quantify the improvement in surface gloss.

Standard: ASTM D523 - Standard Test Method for Specular Gloss.

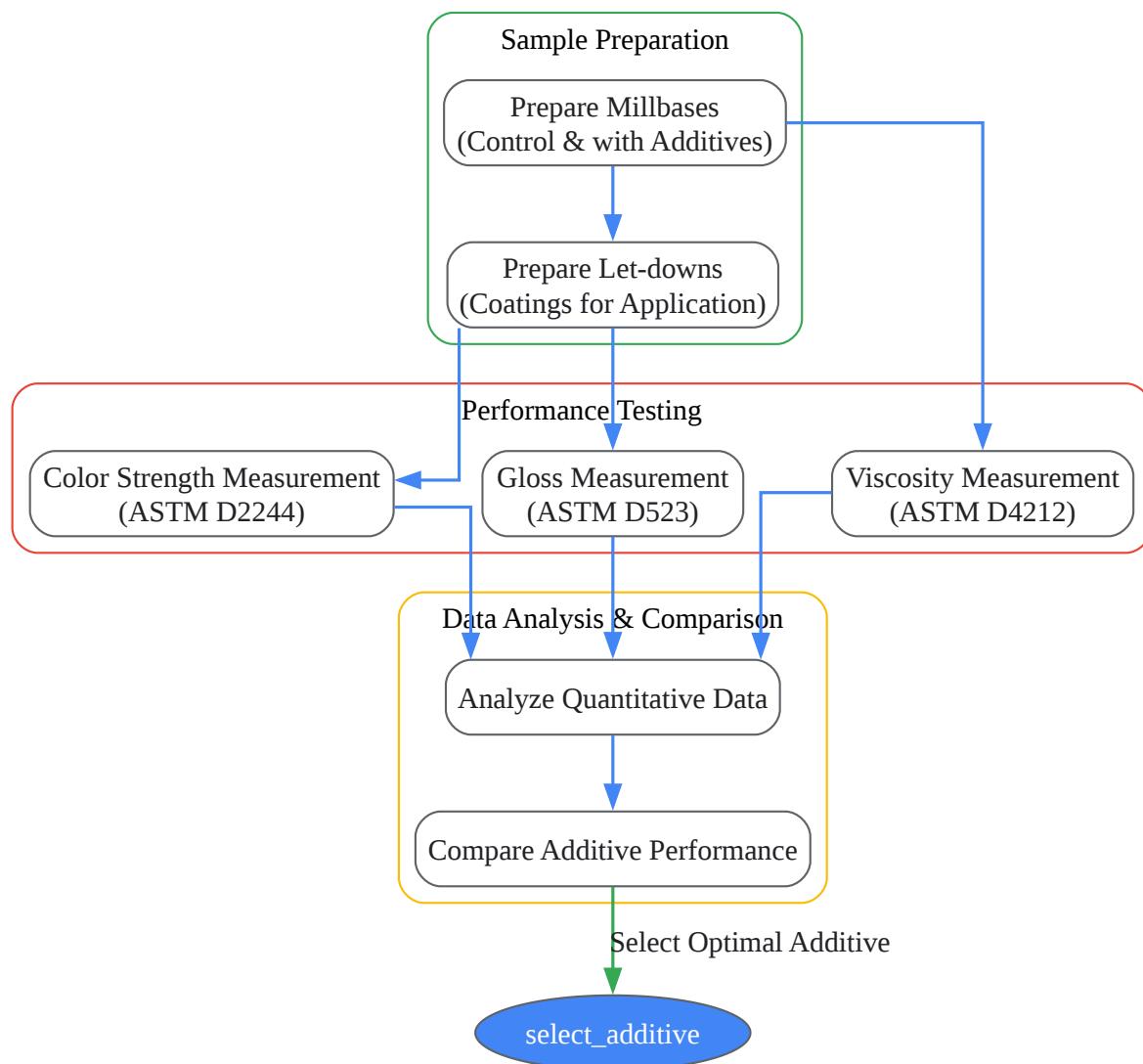
Methodology:

- Apply the prepared coatings (let-downs from the millbases) onto standardized test panels using a consistent application method (e.g., drawdown bar) to ensure uniform film thickness.
- Allow the panels to cure according to the coating manufacturer's instructions.
- Use a gloss meter to measure the specular gloss at 20° and 60° angles.
- Record the gloss units for each panel. Higher gloss units indicate a higher level of surface gloss.
- Compare the gloss values of the coatings containing different dispersing additives.

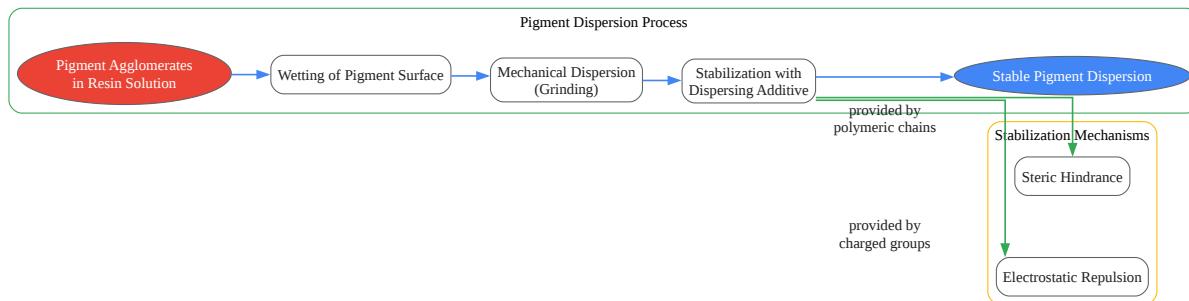
Color Strength Measurement

Objective: To evaluate the development of color strength.

Standard: ASTM D2244 - Standard Practice for Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates.


Methodology:

- Prepare a white base paint and tint it with a controlled amount of a colored pigment concentrate (masstone).
- Also, prepare a let-down of the masstone with a white paint at a specific ratio (e.g., 1:10).
- Use a spectrophotometer to measure the CIELAB L, a, and b* color coordinates of the masstone and the let-down for each coating.


- Calculate the color difference (ΔE^*) between the samples and a standard. A higher color strength will result in a more intense color, which can be quantified by comparing the color coordinates.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in selecting a dispersing additive.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for benchmarking dispersing additives.

[Click to download full resolution via product page](#)

Caption: Logical diagram of the pigment dispersion and stabilization process.

Conclusion

Disperbyk 160 is a robust and widely used wetting and dispersing additive for high-performance solvent-borne coatings. For new formulations, BYK suggests considering Disperbyk 161 due to its comparable performance and improved handling characteristics. When selecting a dispersing additive, it is crucial to consider the specific resin system, pigment type, and desired final coating properties. While this guide provides a qualitative comparison, for definitive selection, it is imperative to conduct thorough experimental evaluations as outlined in the provided protocols. The choice between **Disperbyk 160** and its competitive alternatives from Lubrizol and Evonik will depend on the specific performance requirements and cost considerations of the coating formulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. BYK ebook for wetting and dispersing aditives – BYK [byk.com]
- 2. media.knowde.com [media.knowde.com]
- 3. products.omya.com [products.omya.com]
- 4. specialchem.com [specialchem.com]
- 5. media.lubrizol.com [media.lubrizol.com]
- To cite this document: BenchChem. [Benchmarking Disperbyk 160 for High-Performance Coating Applications: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1167488#benchmarking-disperbyk-160-for-high-performance-coating-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com